4-aminopyridin-3-ol 4-aminopyridin-3-ol 3-Hydroxy-4-aminopyridine is an aminopyridine.
Brand Name: Vulcanchem
CAS No.: 52334-53-9
VCID: VC21338146
InChI: InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7)
SMILES: C1=CN=CC(=C1N)O
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol

4-aminopyridin-3-ol

CAS No.: 52334-53-9

Cat. No.: VC21338146

Molecular Formula: C5H6N2O

Molecular Weight: 110.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-aminopyridin-3-ol - 52334-53-9

CAS No. 52334-53-9
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
IUPAC Name 4-aminopyridin-3-ol
Standard InChI InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7)
Standard InChI Key DBDKLFOUWUHPDW-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1N)O
Canonical SMILES C1=CN=CC(=C1N)O
Appearance White Solid

Chemical Structure and Properties

4-Aminopyridin-3-ol is a heterocyclic organic compound with a pyridine core structure substituted with amino and hydroxyl groups. The molecule features a planar structure with an electron-rich nitrogen atom that enhances its nucleophilicity in chemical reactions.

Basic Chemical Information

PropertyValue
IUPAC Name4-aminopyridin-3-ol
Molecular FormulaC₅H₆N₂O
Molecular Weight110.11 g/mol
CAS Number6320-39-4
AppearanceLight yellow to brown powder or crystalline solid
Melting Point145-149°C
Boiling Point508.9±35.0°C (Predicted)
Density1.320±0.06 g/cm³ (Predicted)
pKa5.04±0.18 (Predicted)

The hydrochloride salt form of this compound (4-aminopyridin-3-ol hydrochloride) has a molecular formula of C₅H₇ClN₂O and a molecular weight of 146.57 g/mol, with CAS number 1206679-69-7 (or alternatively reported as 52334-53-9) .

Structural Characteristics

The compound possesses several key structural features that contribute to its chemical behavior:

  • A pyridine ring with nitrogen at position 1

  • An amino group (-NH₂) at position 4

  • A hydroxyl group (-OH) at position 3

These functional groups enable the molecule to participate in hydrogen bonding, enhancing its solubility in polar solvents. The planar structure of the pyridine ring facilitates π-π stacking interactions, which can be important for its biological activities and binding properties .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 4-aminopyridin-3-ol and its derivatives. These methods often involve multi-step processes with various intermediates.

Standard Synthesis Approaches

While direct synthesis information for 4-aminopyridin-3-ol is limited in the provided search results, related compounds such as 3-fluoro-4-aminopyridine provide insight into potential synthetic strategies. These typically involve:

  • Deprotonation of a suitable pyridine starting material

  • Introduction of functional groups at desired positions

  • Functional group transformations to achieve the target structure

For example, the synthesis of related aminopyridine compounds often begins with halogenated pyridines that undergo substitution reactions to introduce amino groups .

Advanced Synthesis Techniques

More sophisticated approaches to synthesizing aminopyridinol derivatives involve:

TechniqueDescriptionKey ReagentsAdvantages
Ullmann AminationIntroduction of amino group via copper-catalyzed reactionCopper sulfate, ammonium hydroxideAllows direct amination of halopyridines
Hofmann RearrangementConversion of amides to aminesm-CPBA, hydrazineCreates amino groups with good regioselectivity
Radiochemical SynthesisUsed for isotopically labeled variantsPalladium catalysts, [¹¹C]methyl iodideProduces tracers for PET imaging applications

Advanced synthetic methodology for similar compounds has utilized palladium-mediated cross-coupling reactions, particularly for introducing substituents at the 3-position while maintaining the 4-amino functionality. For instance, tributylstannyl precursors have proven effective in these transformations due to their stability and functional group tolerance .

Biological Activity and Mechanism of Action

4-Aminopyridin-3-ol and closely related compounds exhibit significant biological activity, particularly in neurological systems.

Potassium Channel Modulation

The primary mechanism of action for 4-aminopyridin-3-ol and related compounds is the blockade of voltage-gated potassium channels, particularly those in the Kv1 family. This blockade has several downstream effects:

These effects make 4-aminopyridin-3-ol and similar compounds valuable tools for studying neuronal function and potential therapeutic agents for conditions characterized by impaired neurotransmission .

Structure-Activity Relationships

Studies of 4-aminopyridine derivatives have revealed important structure-activity relationships that impact potency and selectivity:

Structural ModificationEffect on ActivityRelative Potency
3-methyl substitutionEnhances potassium channel blockade~7-fold more potent than 4AP
3-methoxy substitutionReduces potency~3-4 fold less potent than 4AP
3-trifluoromethyl substitutionReduces potency~3-4 fold less potent than 4AP
2-trifluoromethyl substitutionDramatically reduces activity~60-fold less active than 4AP

These findings suggest that selective modifications at the 3-position can significantly alter the pharmacological profile of these compounds, with potential implications for developing more targeted therapeutic agents .

Research Applications

4-Aminopyridin-3-ol and its derivatives have found numerous applications in scientific research, particularly in neurobiology and pharmacology.

Neuroscience Research

In neuroscience research, 4-aminopyridin-3-ol serves as:

  • A tool compound for characterizing different subtypes of potassium channels

  • A probe for studying the physiological processes associated with potassium channel function

  • An agent for investigating neurotransmission mechanisms at neuromuscular junctions

  • A means for studying neuronal excitability in various experimental models

These applications have contributed significantly to our understanding of neuronal signaling and the role of potassium channels in neurological function and dysfunction .

Comparative Analysis with Related Compounds

4-Aminopyridin-3-ol belongs to a family of pyridine derivatives with varying substituents and biological properties. Understanding the differences between these compounds is essential for their appropriate application in research and therapeutic development.

Structural Comparisons

CompoundKey Structural DifferencesChemical Characteristics
4-Aminopyridin-3-olAmino at position 4, hydroxyl at position 3Enhanced solubility, hydrogen bonding capability
3-Amino-4-pyridinolAmino at position 3, hydroxyl at position 4Different electronic distribution, altered reactivity
4-AminopyridineAmino at position 4, no hydroxyl groupLess polar, different solubility profile
3-Fluoro-4-aminopyridineFluoro at position 3, amino at position 4Altered electronic properties due to fluorine

These structural variations result in distinct physicochemical properties that affect solubility, lipophilicity, and bioavailability, which in turn influence their biological activities and applications .

Functional Comparisons

The functional differences between these compounds manifest in their:

  • Potency and selectivity for different potassium channel subtypes

  • Pharmacokinetic profiles, including absorption, distribution, and elimination

  • Side effect profiles and therapeutic windows

  • Suitability for different research applications and clinical indications

Understanding these differences is crucial for selecting the appropriate compound for specific research or therapeutic purposes .

Hazard TypeClassificationPrecautionary Measures
Acute Toxicity (Oral)Harmful if swallowedAvoid ingestion, wash thoroughly after handling
Skin IrritationCauses skin irritationUse appropriate gloves and protective clothing
Eye IrritationCauses serious eye irritationUse eye protection, avoid contact with eyes
RespiratoryMay cause respiratory irritationUse in well-ventilated area, avoid breathing dust/vapors

These hazard classifications necessitate appropriate handling procedures and personal protective equipment when working with this compound .

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